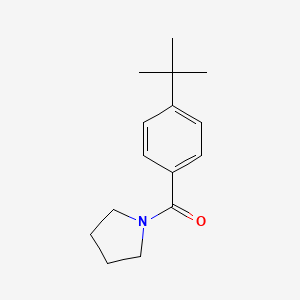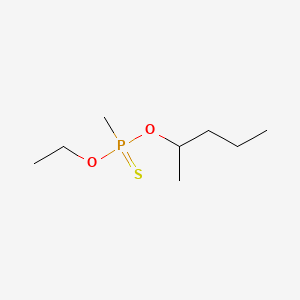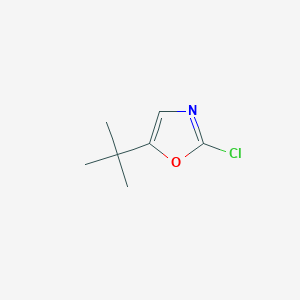![molecular formula C13H8F6N2O2 B14169538 2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is a complex organic compound characterized by its unique structure and properties. This compound is notable for its trifluoromethyl groups, which contribute to its chemical stability and reactivity. It is used in various scientific research applications due to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- typically involves a multi-step process. One common method includes the reaction of 2-butenamide with a trifluoromethyl-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and time, are carefully monitored to ensure high yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenamide, N-[2,5-dichlorophenyl]-2-cyano-3-hydroxy-, (2Z)-
- 2-Butenamide, N-[2,5-dimethylphenyl]-2-cyano-3-hydroxy-, (2Z)-
Uniqueness
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H8F6N2O2 |
|---|---|
Molekulargewicht |
338.20 g/mol |
IUPAC-Name |
(Z)-N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C13H8F6N2O2/c1-6(22)8(5-20)11(23)21-10-4-7(12(14,15)16)2-3-9(10)13(17,18)19/h2-4,22H,1H3,(H,21,23)/b8-6- |
InChI-Schlüssel |
NOXOVFJDYILBAL-VURMDHGXSA-N |
Isomerische SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)/O |
Kanonische SMILES |
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)

![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)





![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)

